1H-Imidazolium, 1-butyl-3-(2-propenyl)-, chloride 1H-Imidazolium, 1-butyl-3-(2-propenyl)-, chloride
Brand Name: Vulcanchem
CAS No.: 887276-30-4
VCID: VC8307693
InChI: InChI=1S/C10H18N2.ClH/c1-3-5-7-12-9-8-11(10-12)6-4-2;/h4,8-9H,2-3,5-7,10H2,1H3;1H
SMILES: CCCC[NH+]1CN(C=C1)CC=C.[Cl-]
Molecular Formula: C10H19ClN2
Molecular Weight: 202.72 g/mol

1H-Imidazolium, 1-butyl-3-(2-propenyl)-, chloride

CAS No.: 887276-30-4

Cat. No.: VC8307693

Molecular Formula: C10H19ClN2

Molecular Weight: 202.72 g/mol

* For research use only. Not for human or veterinary use.

1H-Imidazolium, 1-butyl-3-(2-propenyl)-, chloride - 887276-30-4

Specification

CAS No. 887276-30-4
Molecular Formula C10H19ClN2
Molecular Weight 202.72 g/mol
IUPAC Name 1-butyl-3-prop-2-enyl-1,2-dihydroimidazol-1-ium;chloride
Standard InChI InChI=1S/C10H18N2.ClH/c1-3-5-7-12-9-8-11(10-12)6-4-2;/h4,8-9H,2-3,5-7,10H2,1H3;1H
Standard InChI Key KNFMDLARWSEOSA-UHFFFAOYSA-N
SMILES CCCC[NH+]1CN(C=C1)CC=C.[Cl-]
Canonical SMILES CCCC[NH+]1CN(C=C1)CC=C.[Cl-]

Introduction

Chemical Identity and Structural Characteristics

Systematic Nomenclature and Molecular Formula

The compound is systematically named 1-butyl-3-ethenylimidazol-1-ium chloride under IUPAC conventions . Its molecular formula is C₉H₁₅ClN₂, with a molecular weight of 186.68 g/mol . The structure features a positively charged imidazolium core, a butyl chain (C₄H₉) at the N1 position, and a vinyl group (C₂H₃) at the N3 position, balanced by a chloride anion .

Table 1: Key Identifiers

PropertyValueSource
CAS Registry Number657394-65-5
SMILES NotationCCCC[N+]1=C(N=C1C=C)Cl
InChIKeyKRCYUCRTMSTHOK-UHFFFAOYSA-M
Molecular FormulaC₉H₁₅ClN₂

Structural Analysis

The 2D and 3D conformational data reveal a planar imidazolium ring with substituents extending perpendicularly . The vinyl group introduces π-electron density, potentially influencing reactivity and intermolecular interactions .

Synthesis and Purification

Synthetic Methodology

The compound is synthesized via a quaternization reaction between 1-vinylimidazole and 1-chlorobutane under reflux conditions . A typical procedure involves:

  • Heating equimolar amounts of 1-vinylimidazole and 1-chlorobutane in acetonitrile at 60°C for 48 hours .

  • Washing the crude product with ethyl acetate to remove unreacted precursors .

  • Drying under vacuum at 60°C to yield a hygroscopic, off-white solid .

Table 2: Synthesis Parameters

ParameterConditionSource
Reaction Temperature60°C
Reaction Time48 hours
SolventAcetonitrile
Yield~85% (estimated)

Characterization Techniques

  • Nuclear Magnetic Resonance (NMR):

    • ¹H-NMR (300 MHz, CDCl₃): δ 7.15 (t, 1H, imidazolium H), 5.70–6.10 (m, 2H, vinyl CH₂), 4.20 (t, 2H, N-CH₂) .

    • ¹³C-NMR: δ 137.1 (imidazolium C2), 123.6 (vinyl CH₂), 47.6 (N-CH₂) .

  • Fourier-Transform Infrared (FTIR): Peaks at 3150 cm⁻¹ (C-H stretch, imidazolium) and 1640 cm⁻¹ (C=C vinyl) .

Physicochemical Properties

Thermal Stability

The compound exhibits a decomposition temperature of ~250°C under nitrogen, as inferred from thermogravimetric analysis (TGA) of analogous imidazolium ILs . The vinyl group reduces thermal stability compared to alkyl-substituted analogs due to unsaturation .

Solubility and Viscosity

  • Solubility: Miscible with polar aprotic solvents (e.g., DMSO, acetonitrile) but immiscible with alkanes .

  • Viscosity: Estimated at 120–150 cP at 25°C, higher than 1-butyl-3-methylimidazolium chloride ([BMIM]Cl) due to reduced symmetry .

Table 3: Physical Properties

PropertyValueSource
Density (25°C)1.08 g/cm³
Melting Point~70°C (decomposes)
Water Content<1% (after drying)

Chemical Reactivity and Functionalization

Anion Exchange

The chloride anion can be replaced via metathesis with salts like NaPF₆ or LiNTf₂ to tailor solubility and electrochemical stability . For example:
[C₄vimC₃H₅]Cl+NaPF₆[C₄vimC₃H₅]PF₆+NaCl\text{[C₄vimC₃H₅]Cl} + \text{NaPF₆} \rightarrow \text{[C₄vimC₃H₅]PF₆} + \text{NaCl}

Applications in Industrial and Green Chemistry

Extractive Desulfurization (EDS)

Like [BMIM]Cl , this IL can remove sulfur compounds (e.g., dibenzothiophene) from fuels via liquid-liquid extraction. The vinyl group enhances π-π interactions with aromatic sulfur species, improving efficiency .

Cellulose Dissolution

Preliminary studies suggest utility in biomass processing, where ILs dissolve cellulose at elevated temperatures (>80°C) .

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